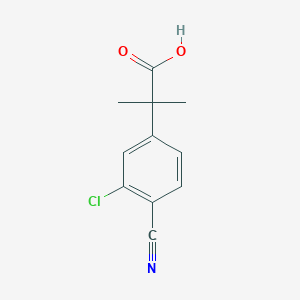

2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

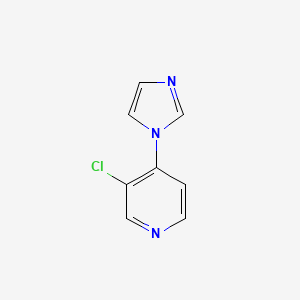

The compound “2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid” is a chemical compound with a molecular weight of 195.6 . It is a solid at room temperature and is stored in a dry environment .

Molecular Structure Analysis

The molecular structure of “2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid” is represented by the formula C9H6ClNO2 . The InChI code for this compound is 1S/C9H6ClNO2/c10-8-3-6(4-9(12)13)1-2-7(8)5-11/h1-3H,4H2,(H,12,13) .Physical And Chemical Properties Analysis

The compound “2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid” is a solid at room temperature . It has a molecular weight of 195.6 . More specific physical and chemical properties such as melting point, boiling point, and density were not available from the search results.科学的研究の応用

Molecular Machines Fuel

Chiara Biagini et al. (2020) explored the kinetics of aminolysis reactions involving cyano and phenylpropanoic derivatives as a method for controlling the release rate of chemical fuels for molecular machines. This study highlights the potential of using such chemical reactions to regulate the operation of molecular machines, avoiding the overfeeding and malfunction of these systems (Biagini et al., 2020).

Glycosidation Catalyst

In the work of A. Szpilman and E. Carreira (2009), the 2-chloro-2-methylpropanoic ester group demonstrated its role as a steering group in Schmidt glycosidation reactions. This research found that the ester group facilitates the rapid and efficient glycosidation of sterically hindered alcohols under mild conditions, showcasing the utility of chloro and methylpropanoic acid derivatives in organic synthesis (Szpilman & Carreira, 2009).

Polymer Engineering

Kishikawa et al. (2008) investigated the polymerization of benzoic acid derivatives complexed with dipyridyl compounds, demonstrating the ability to maintain multilayered structures during polymerization. This research underlines the importance of chloro and cyano functional groups in designing materials with specific architectural and functional properties (Kishikawa et al., 2008).

Medicinal Chemistry

In medicinal chemistry, the structural modification of phenylpropanoic acid derivatives has been explored for their potential immunosuppressive activity. Kiuchi et al. (2000) synthesized and evaluated 2-substituted 2-aminopropane-1,3-diols, indicating the importance of the phenyl ring's position in enhancing the compounds' immunosuppressive effects. This work demonstrates the versatility of chloro and cyano groups in synthesizing compounds with significant biological activities (Kiuchi et al., 2000).

Antimicrobial Compounds

Research by L. Shaala et al. (2020) on the antimicrobial properties of chlorinated 3-phenylpropanoic acid derivatives from the red sea marine actinomycete Streptomyces coelicolor LY001 presents a novel class of natural chlorinated phenylpropanoic acid derivatives. These compounds exhibited significant activities against Escherichia coli and Staphylococcus aureus, highlighting the potential of chloro and cyano functional groups in developing new antimicrobial agents (Shaala et al., 2020).

Safety and Hazards

The compound “2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid” is associated with hazard statements H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and using personal protective equipment .

作用機序

Target of Action

A structurally similar compound, darolutamide, is known to target the androgen receptor . The androgen receptor plays a crucial role in the regulation of gene expression and affects cellular proliferation and differentiation in target tissues .

Mode of Action

Darolutamide, a similar compound, acts as a selective competitive silent antagonist of the androgen receptor . This suggests that 2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid might interact with its targets in a similar manner, blocking the receptor and preventing the normal cellular response.

Biochemical Pathways

Antagonists of the androgen receptor, like darolutamide, generally affect pathways related to cell growth and proliferation, particularly in tissues such as the prostate .

Result of Action

Based on the known effects of androgen receptor antagonists, it can be hypothesized that the compound might inhibit cell growth and proliferation in target tissues .

特性

IUPAC Name |

2-(3-chloro-4-cyanophenyl)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c1-11(2,10(14)15)8-4-3-7(6-13)9(12)5-8/h3-5H,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKKGHNGGDMNGFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=C(C=C1)C#N)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2857976.png)

![4-benzyl-2H,2'H,4H-spiro[benzo[b][1,4]oxazine-3,3'-furan]](/img/structure/B2857978.png)

![phenyl(3-(2,3,5,6-tetramethylphenyl)-9H-benzo[4,5][1,2,3]triazolo[2,1-b][1,2,3,5]oxatriazol-9-yl)methanone](/img/structure/B2857979.png)

![3-(Difluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2857981.png)

![ethyl 2-(2-((5-((4-methoxybenzamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2857989.png)

![1-(4-(Benzo[d]oxazol-2-yloxy)piperidin-1-yl)-2-(2-chlorophenyl)ethanone](/img/structure/B2857990.png)

![2-[(3-bromo-5-chloro-2-ethoxyphenyl)amino]-N-(cyanomethyl)acetamide](/img/structure/B2857995.png)

![2-methyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2857998.png)